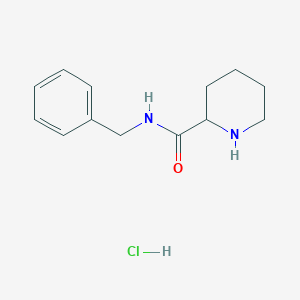

N-Benzyl-2-piperidinecarboxamide hydrochloride

Übersicht

Beschreibung

N-Benzyl-2-piperidinecarboxamide hydrochloride: is a chemical compound with the molecular formula C13H19ClN2O and a molecular weight of 254.76 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-piperidinecarboxamide hydrochloride typically involves the reaction of 2-piperidinecarboxylic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: N-Benzyl-2-piperidinecarboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Benzyl-2-piperidinecarboxamide hydrochloride is primarily recognized for its role as an intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the synthesis of Donepezil hydrochloride , a drug used to treat Alzheimer's Disease. Donepezil functions as a reversible acetylcholinesterase inhibitor, enhancing cholinergic function in the brain, which is crucial for memory and cognitive functions in patients with Alzheimer's disease .

Table 1: Key Pharmaceutical Applications

| Compound Name | Application Area | Mechanism of Action |

|---|---|---|

| Donepezil hydrochloride | Alzheimer's Disease treatment | Reversible acetylcholinesterase inhibitor |

| Other acetylcholinesterase inhibitors | Neurodegenerative diseases | Enhances cholinergic neurotransmission |

Synthesis of Novel Compounds

The compound serves as a building block for synthesizing new derivatives with potential therapeutic effects. Research has indicated that modifications to the piperidine ring can lead to compounds with enhanced biological activities, including those targeting dopamine receptors . For instance, studies have explored the synthesis of benzyloxy piperidine derivatives that act as D4 receptor antagonists, showcasing the versatility of this compound in drug discovery .

Anticancer Research

Recent investigations have also highlighted the anticancer potential of derivatives related to this compound. For example, novel compounds derived from piperidine scaffolds have demonstrated significant activity against various cancer cell lines, including colon and prostate cancers. Molecular docking studies suggest that these compounds interact effectively with key biological targets involved in cancer progression .

Table 2: Anticancer Activity of Piperidine Derivatives

| Compound Name | Cancer Type | Activity Level (IC50) |

|---|---|---|

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine | Colon (HT29) | Moderate |

| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine | Prostate (DU145) | High |

Pharmacological Studies

Pharmacological studies have identified this compound as a promising candidate for developing multitarget drugs. Research has focused on creating hybrids that combine the piperidine moiety with other pharmacophores to enhance therapeutic efficacy and reduce side effects . This approach aims to address complex diseases by targeting multiple pathways simultaneously.

Safety and Toxicology Assessments

As research progresses, safety and toxicological assessments are paramount. Studies utilizing physiologically based pharmacokinetic modeling have been employed to evaluate the safety profiles of compounds derived from this compound. These assessments help determine safe dosage levels and potential adverse effects, ensuring that new drugs are both effective and safe for clinical use .

Wirkmechanismus

The mechanism of action of N-Benzyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

- N-Benzyl-2-piperidinecarboxamide

- 2-Piperidinecarboxamide

- Benzylamine derivatives

Comparison: N-Benzyl-2-piperidinecarboxamide hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Biologische Aktivität

N-Benzyl-2-piperidinecarboxamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a carboxamide functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.

The mechanism of action for this compound involves its binding to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.

- Receptor Modulation : It may interact with histamine receptors and other neurotransmitter systems, suggesting potential applications in neuropharmacology.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. For instance, it has shown significant antiproliferative activity against various cancer cell lines, including breast and ovarian cancers. The compound's IC50 values in these studies ranged from 19.9 µM to 75.3 µM, indicating effective inhibition of cancer cell growth compared to non-cancerous cells .

Neuroprotective Effects

This compound has also been evaluated for its neuroprotective effects. In studies involving PC-12 cells, the compound demonstrated dual inhibition of AChE and histone deacetylases (HDAC), with IC50 values of 6.89 µM for AChE and 0.17 µM for HDAC. These findings suggest its potential as a treatment for neurodegenerative diseases like Alzheimer's disease .

Study on Anticancer Activity

A study published in MDPI reported that derivatives of this compound exhibited notable antiproliferative effects on human breast cancer cells (MDA-MB-231 and MCF-7) and ovarian cancer cells (COV318 and OVCAR-3). The research highlighted the importance of structural modifications in enhancing the potency of these compounds against cancer cells .

Neuroprotective Study

Another significant study focused on the neuroprotective activities of N-benzyl derivatives against oxidative stress in neuronal cells. The results indicated that certain analogs not only inhibited AChE but also displayed antioxidant properties, contributing to their neuroprotective effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | AChE IC50 (µM) | HDAC IC50 (µM) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| This compound | 6.89 | 0.17 | 19.9 - 75.3 |

| N-Benzyl-N-methylpiperidine-2-carboxamide | 8.5 | 0.25 | 20 - 80 |

| N-Methyl-2-piperidinecarboxamide | 5.5 | 0.30 | 15 - 70 |

This table illustrates that while this compound shows competitive activity against similar compounds, its specific structure contributes to its distinct pharmacological profiles.

Eigenschaften

IUPAC Name |

N-benzylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c16-13(12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11;/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZONKRVCCUTRBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=O)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.